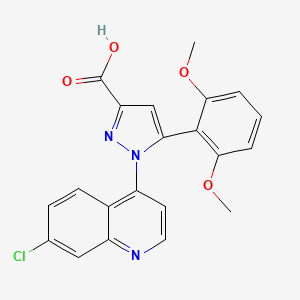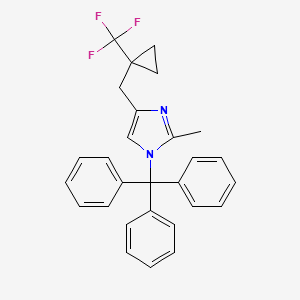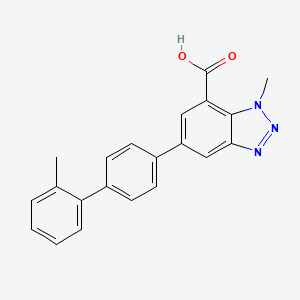
AG-636
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-636 is a potent, reversible, selective, and orally active inhibitor of dihydroorotate dehydrogenase. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for RNA and DNA biosynthesis. This compound has shown strong anticancer effects, particularly in hematologic malignancies such as lymphoma and acute leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
AG-636 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it typically involves the formation of the core structure followed by functional group modifications to enhance its inhibitory activity against dihydroorotate dehydrogenase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
AG-636 primarily undergoes:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
AG-636 has a wide range of scientific research applications:
Mechanism of Action
AG-636 exerts its effects by inhibiting dihydroorotate dehydrogenase, a mitochondrial enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The resulting nucleotide starvation induces apoptosis and differentiation in cancer cells, particularly in hematologic malignancies .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: Another inhibitor of dihydroorotate dehydrogenase used in the treatment of rheumatoid arthritis.
Teriflunomide: A derivative of leflunomide used in the treatment of multiple sclerosis.
Brequinar: A potent inhibitor of dihydroorotate dehydrogenase evaluated in clinical trials for cancer treatment
Uniqueness
AG-636 is unique due to its strong anticancer effects, particularly in hematologic malignancies. It has shown superior efficacy in preclinical models compared to other dihydroorotate dehydrogenase inhibitors, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZRCGZLMBSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
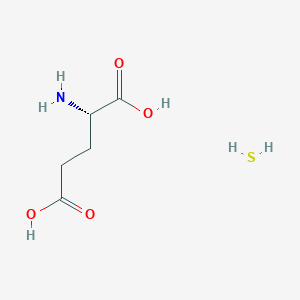
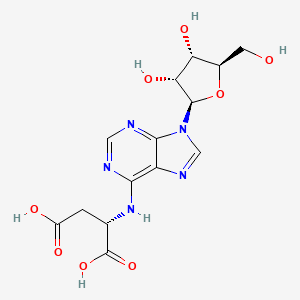
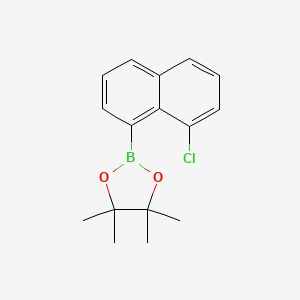
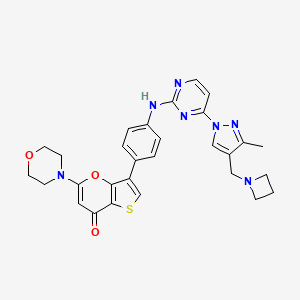
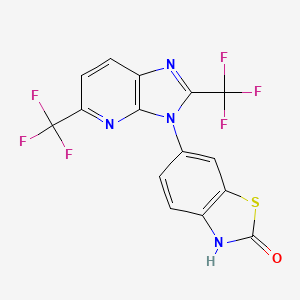
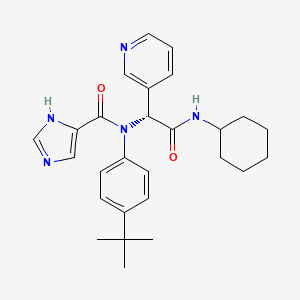
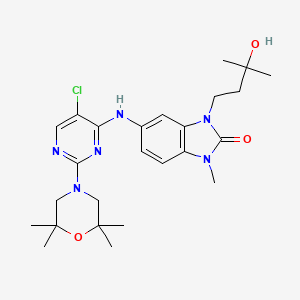
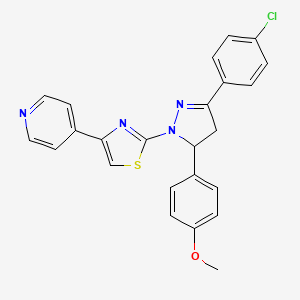
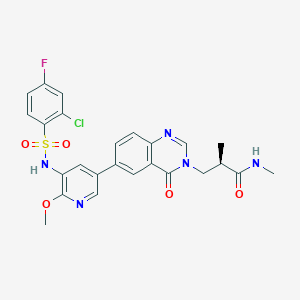
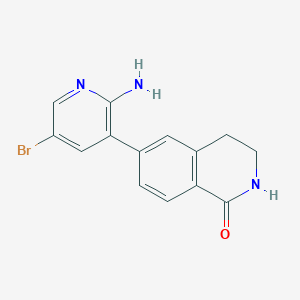
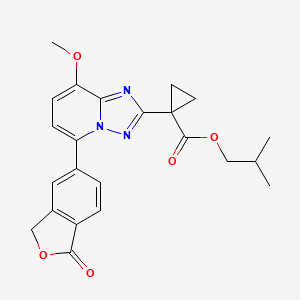
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
